N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
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Description
N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, also known as CMF-019, is a synthetic compound that has been developed for its potential use in scientific research. It has been found to have a range of biochemical and physiological effects, and its mechanism of action is of particular interest to researchers.
Scientific Research Applications
Antiviral and Antimicrobial Activities
N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide and its derivatives have been explored for their antiviral and antimicrobial properties. For instance, certain derivatives demonstrated anti-tobacco mosaic virus activity, highlighting their potential in agricultural or botanical applications (Chen et al., 2010). Additionally, compounds synthesized from similar structures showed moderate antimicrobial activity against various bacterial and fungal strains, suggesting potential medical applications (Sah et al., 2014).
Cancer Research
In the field of oncology, certain sulfonamides, which are structurally related to N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, have shown promise. For example, a novel sulfonamide agent exhibited potent activity against various human cancer cells in vitro, suggesting its potential as an anticancer agent (Liu et al., 2012). Another study synthesized novel thiazole-5-carboxamide derivatives, finding some of these compounds to have significant anticancer activity against various cell lines (Cai et al., 2016).
Material Science and Industrial Applications
In material science, derivatives of thiazole, a component of N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide, have been utilized in creating novel dyes. These dyes were applied to polyester fibers, demonstrating potential in textile applications, and were also explored for their biological activities, such as antioxidant and antitumor activities (Khalifa et al., 2015).
Corrosion Inhibition
Thiazole derivatives have also been investigated for their effectiveness in corrosion inhibition. A study on thiazole hydrazones revealed their potential in protecting mild steel against corrosion in acidic environments, which could have significant implications in industrial maintenance and longevity of metal structures (Chaitra et al., 2016).
properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S2/c1-25-13-6-8-14(9-7-13)27(23,24)21-17-20-15(10-26-17)16(22)19-12-4-2-11(18)3-5-12/h2-10H,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAJQGXDYRXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide |
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